Methicillin-Natrium

Übersicht

Beschreibung

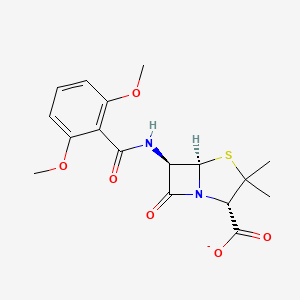

Methicillin, also known as meticillin, is a narrow-spectrum β-lactam antibiotic of the penicillin class . It is a semisynthetic derivative of penicillin and was first produced in the late 1950s . It was developed as a type of antibiotic called a penicillinase-resistant penicillin . Methicillin was active against certain species of Staphylococcus, including S. aureus and S. epidermis .

Synthesis Analysis

Methicillin is synthesized as a semisynthetic penicillin antibiotic . It is produced by modifying the original penicillin structure to make it resistant to a bacterial enzyme called penicillinase (beta-lactamase) . This enzyme is produced by most strains of Staphylococcus and disrupts certain types of penicillins .

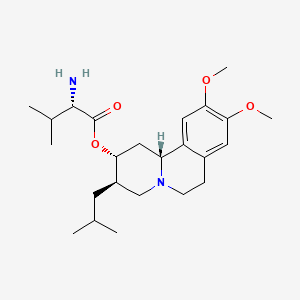

Molecular Structure Analysis

The empirical formula of Methicillin sodium is C17H19N2NaO6S . The molecular weight is 402.40 g/mol .

Chemical Reactions Analysis

Like other beta-lactam antibiotics, methicillin acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of gram-positive bacteria .

Physical and Chemical Properties Analysis

Methicillin sodium has a molecular formula of C17H19N2NaO6S and a molecular weight of 402.40 g/mol .

Wissenschaftliche Forschungsanwendungen

Biofilminhibition

Methicillin-Natrium wurde hinsichtlich seines Potenzials zur Behandlung von Biofilm-eingebetteten Bakterien untersucht. Biofilme sind komplexe Gemeinschaften von Bakterien, die mit Antibiotika, selbst bei hohen Dosen, schwer zu eliminieren sind .

Bekämpfung von MRSA

Die Forschung hat die Verwendung von this compound in Kombination mit anderen Substanzen untersucht, um seine Wirksamkeit gegen Methicillin-resistente Staphylococcus aureus (MRSA) zu verbessern .

Nanotechnologie-Anwendungen

Die Anwendung der Nanotechnologie in der Biofilminhibition ist ein neuartiges Gebiet, in dem this compound erforscht wird. Nanopartikel und Nanomaterialien können in Kombination mit this compound eine verbesserte Penetration der Biofilmmatrix zeigen .

Verbesserung der antibakteriellen Aktivität

Es wurden Studien durchgeführt, um die antibakterielle Aktivität von Methicillin durch Konjugation mit anderen Materialien, wie z. B. einwandigen Kohlenstoffnanoröhren (SWCNTs), zu verbessern, um resistente Bakterienstämme zu bekämpfen .

Wirkmechanismus

Target of Action

Methicillin sodium, also known as meticillin, primarily targets the penicillin-binding proteins (PBPs) of bacteria . These proteins are essential for the synthesis of the bacterial cell wall. Methicillin is particularly effective against Staphylococcus aureus and Streptococcus pneumoniae .

Mode of Action

Like other beta-lactam antibiotics, methicillin inhibits the synthesis of bacterial cell walls . It does this by binding to and competitively inhibiting the transpeptidase enzyme, also known as penicillin-binding proteins (PBPs) . This inhibition prevents the cross-linkage between the peptidoglycan polymer chains that make up a major component of the cell wall of gram-positive bacteria .

Biochemical Pathways

The primary biochemical pathway affected by methicillin is the synthesis of the bacterial cell wall . By inhibiting the transpeptidase enzyme, methicillin prevents the formation of peptidoglycan cross-links, which are crucial for maintaining the structural integrity of the bacterial cell wall .

Pharmacokinetics

It is metabolized in the liver, with 20-40% of the drug being metabolized . The elimination half-life of methicillin is 25-60 minutes, and it is primarily excreted renally .

Result of Action

The inhibition of cell wall synthesis by methicillin leads to the death of the bacteria . Without the structural support provided by the cell wall, the bacteria cannot survive, leading to the effective treatment of infections caused by susceptible gram-positive bacteria .

Action Environment

The effectiveness of methicillin can be influenced by various environmental factors. For instance, the presence of antibiotics in the environment can lead to the development of antibiotic resistance in bacteria . Overuse and misuse of antibiotics, including methicillin, have led to the emergence of methicillin-resistant Staphylococcus aureus (MRSA), which is resistant to all penicillins .

Safety and Hazards

Zukünftige Richtungen

There are ongoing studies on the use of novel treatment approaches for methicillin-resistant Staphylococcus aureus (MRSA) infections . These include the use of phages, antimicrobial peptides, and hydrogels . These novel treatments offer promising alternatives to traditional antibiotics and could potentially be used to combat antimicrobial resistance .

Biochemische Analyse

Cellular Effects

Methicillin sodium has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of bacterial cell walls, which impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of methicillin sodium involves inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of gram-positive bacteria . This is achieved by binding to and competitively inhibiting the transpeptidase enzyme .

Metabolic Pathways

Methicillin sodium is involved in metabolic pathways related to the synthesis of bacterial cell walls

Transport and Distribution

The transport and distribution of methicillin sodium within cells and tissues involve its interaction with the transpeptidase enzyme

Subcellular Localization

The subcellular localization of methicillin sodium and its effects on activity or function are related to its role in inhibiting the synthesis of bacterial cell walls

Eigenschaften

| { "Design of the Synthesis Pathway": "Methicillin sodium can be synthesized through a multi-step reaction starting from 6-aminopenicillanic acid.", "Starting Materials": [ "6-aminopenicillanic acid", "Phenylacetic acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "6-aminopenicillanic acid is reacted with phenylacetic acid in the presence of sodium hydroxide to form phenylacetyl-6-aminopenicillanic acid.", "Phenylacetyl-6-aminopenicillanic acid is then treated with methanol and ethyl acetate to form methicillin.", "Methicillin is further reacted with sodium hydroxide to obtain methicillin sodium." ] } | |

CAS-Nummer |

132-92-3 |

Molekularformel |

C17H20N2NaO6S |

Molekulargewicht |

403.4 g/mol |

IUPAC-Name |

(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/t11-,12+,15-;/m1./s1 |

InChI-Schlüssel |

YPDBCTZTLGGIMN-UMLIZJHQSA-N |

Isomerische SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C.[Na] |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C |

Kanonische SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C.[Na] |

| 132-92-3 | |

Piktogramme |

Irritant; Health Hazard |

Verwandte CAS-Nummern |

61-32-5 (Parent) |

Synonyme |

Dimethoxyphenyl Penicillin Methicillin Methicillin Hydrate, Monosodium Salt Methicillin Monohydrate, Monosodium Salt Methicillin Sodium Meticillin Metin Penicillin, Dimethoxyphenyl Staphcillin |

Herkunft des Produkts |

United States |

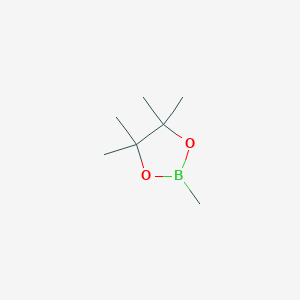

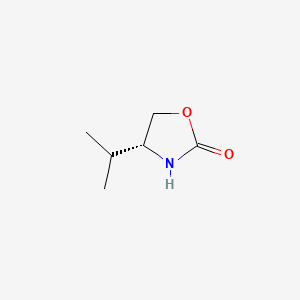

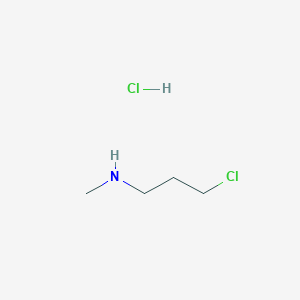

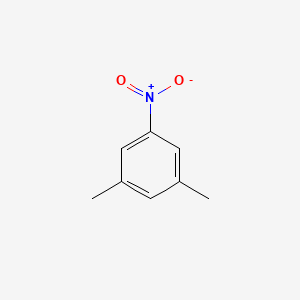

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

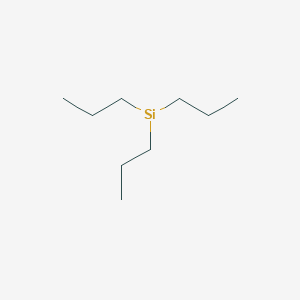

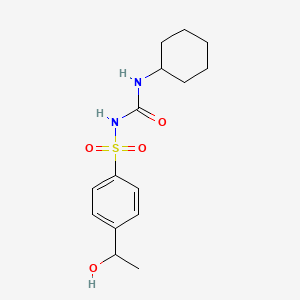

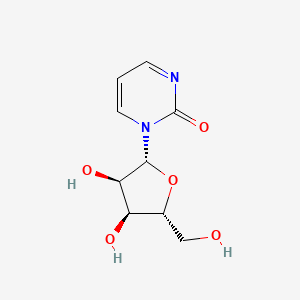

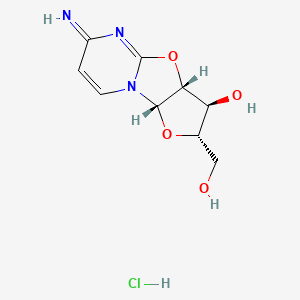

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1662102.png)

![3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B1662117.png)